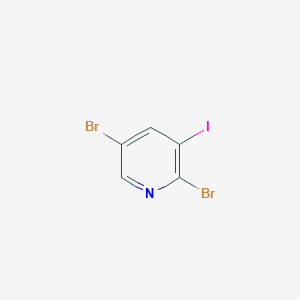

2,5-Dibromo-3-iodopyridine

説明

Structure

3D Structure

特性

IUPAC Name |

2,5-dibromo-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJCZPFLGOJQFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856960 | |

| Record name | 2,5-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-63-7 | |

| Record name | 2,5-Dibromo-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Synthesis of 2,5-Dibromo-3-iodopyridine

Introduction

Polysubstituted pyridines are foundational scaffolds in modern chemistry, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The precise arrangement of different halogen atoms on the pyridine ring, as seen in 2,5-Dibromo-3-iodopyridine, creates a highly versatile building block. Each carbon-halogen bond offers a distinct reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and sequential introduction of diverse functional groups. This guide provides an in-depth examination of the primary synthetic pathways to 2,5-Dibromo-3-iodopyridine, offering both established multi-step sequences and modern, regioselective strategies for researchers in drug discovery and chemical development.[2]

Pathway 1: Multi-step Synthesis via Halogenation of 2-Aminopyridine

This classical and reliable pathway leverages the strong activating and directing effects of an amino group to sequentially install bromine and iodine atoms before the amino group is replaced in a final deamination-bromination step. The logic of this sequence is dictated by the principles of electrophilic aromatic substitution on an activated heterocyclic ring.

Figure 1: Overall workflow for the synthesis of 2,5-Dibromo-3-iodopyridine starting from 2-Aminopyridine.

Step 1: Regioselective Bromination of 2-Aminopyridine

Causality and Expertise: The synthesis begins with the bromination of 2-aminopyridine. The amino group at the C2 position is a powerful activating group, making the pyridine ring susceptible to electrophilic attack. It directs substitution to the ortho (C3) and para (C5) positions. Steric hindrance from the amino group itself disfavors attack at the C3 position, leading to highly selective bromination at the C5 position. N-Bromosuccinimide (NBS) is chosen as a mild and effective brominating agent that minimizes over-bromination, a common side reaction when using harsher reagents like liquid bromine.[2][3]

Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine [2]

-

To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add N-Bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes at 10 °C.

-

Stir the resulting mixture for an additional 30 minutes.

-

Remove the solvent by evaporation under reduced pressure.

-

Recrystallize the crude residue from 90% ethanol to yield 2-amino-5-bromopyridine as a solid. A typical yield for this step is around 95%.[2]

Step 2: Ortho-Iodination of 2-Amino-5-bromopyridine

Causality and Expertise: With the C5 position blocked by bromine, the directing effect of the amino group now exclusively favors electrophilic substitution at the C3 position. A mixture of potassium iodate (KIO₃) and potassium iodide (KI) in an acidic medium is used to generate the electrophilic iodine species in situ. The strong acidic conditions of sulfuric acid are necessary to facilitate the iodination of the now less-activated ring.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine [2]

-

Prepare a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL).

-

To the stirred solution, add potassium iodate (0.62 g, 2.9 mmol) portionwise.

-

Heat the mixture to 100 °C.

-

Prepare a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) and add it dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir for an additional 1.5 hours at 100 °C, then cool to ambient temperature.

-

Adjust the pH of the aqueous phase to 8 using ammonia, causing the product to precipitate.

-

Cool the mixture to 10 °C for 1 hour and then filter the solid.

-

Wash the filter cake with cold water and recrystallize from 85% ethanol to give the desired product. The reported yield for this iodination step is approximately 73.7%.[2]

Step 3: Deaminative Bromination via Sandmeyer Reaction

Causality and Expertise: The final step involves replacing the amino group with a bromine atom. This is achieved via the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting arylamines into a wide range of functional groups.[4][5] The amine is first converted to a diazonium salt intermediate using sodium nitrite (NaNO₂) in a strong acid (HBr). This diazonium salt is highly unstable and readily undergoes decomposition, facilitated by a copper(I) bromide catalyst, to release nitrogen gas and install a bromine atom onto the pyridine ring.[1][6] The low temperature (-5 to 15 °C) is critical to prevent premature decomposition of the diazonium intermediate.[1]

Experimental Protocol: Synthesis of 2,5-Dibromo-3-iodopyridine (This protocol is adapted from the analogous synthesis of 2,5-dibromopyridine)[1]

-

In a reaction vessel, add 2-amino-5-bromo-3-iodopyridine to a solution of hydrobromic acid.

-

In the presence of a catalytic amount of cuprous bromide (CuBr), cool the mixture to between -5 and 15 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature.

-

Allow the reaction to proceed for 2-5 hours.

-

Upon completion, the reaction is typically worked up by neutralizing the acid and extracting the product with an organic solvent. Further purification can be achieved by chromatography or recrystallization.

Pathway 2: C-H Iodination of 2,5-Dibromopyridine via Zincke Imine Intermediate

This modern pathway addresses a significant challenge in pyridine chemistry: the functionalization of the electron-deficient C3 position.[7] Direct electrophilic substitution on 2,5-dibromopyridine is difficult. This strategy circumvents the issue by temporarily opening the pyridine ring to form an electron-rich acyclic intermediate (a Zincke imine), which readily undergoes regioselective halogenation before ring-closing.[8][9]

Sources

- 1. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 2. ijssst.info [ijssst.info]

- 3. researchgate.net [researchgate.net]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. youtube.com [youtube.com]

- 7. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

Introduction: The Analytical Imperative for Halogenated Heterocycles

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dibromo-3-iodopyridine

This guide provides a detailed exploration of the essential spectroscopic techniques used to elucidate and confirm the structure of 2,5-Dibromo-3-iodopyridine (C₅H₂Br₂IN). Designed for researchers, chemists, and professionals in drug development, this document moves beyond raw data to explain the underlying principles and experimental considerations necessary for robust structural analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting an integrated approach to structural verification.

2,5-Dibromo-3-iodopyridine is a highly substituted heterocyclic compound. Such molecules are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, where precise atomic arrangement is critical for function. The presence of three different halogen atoms on the pyridine ring creates a unique electronic environment and a distinct structural fingerprint. Therefore, unequivocal characterization is not merely a procedural step but a foundational requirement for its application in further research and development. This guide establishes a comprehensive analytical workflow for confirming the identity and purity of this compound.

The analytical challenge lies in correctly assigning the position of each substituent and ensuring the absence of isomeric impurities. An integrated approach, leveraging the strengths of multiple spectroscopic techniques, provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of ¹H and ¹³C nuclei. For 2,5-Dibromo-3-iodopyridine, the substitution pattern leaves two protons on the aromatic ring, which provide critical diagnostic signals.

¹H NMR Spectroscopy: Signature of the Pyridine Protons

Expected Spectrum: The structure contains two aromatic protons at positions 4 and 6. Due to the anisotropic and electronic effects of the nitrogen and halogen substituents, these protons are expected to resonate in the downfield region of the spectrum (typically δ 7.5-9.0 ppm).

-

H-6 Proton: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal. It will appear as a doublet due to coupling with the H-4 proton.

-

H-4 Proton: This proton is meta to the nitrogen and will appear as a doublet from its coupling to the H-6 proton. The coupling constant (J), typically in the range of 2-3 Hz for meta-coupling in a pyridine ring, will be identical for both signals.

Causality in Experimental Design: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at δ 7.26 ppm. However, if solubility is limited, or if hydrogen bonding interactions need to be assessed, a more polar solvent like DMSO-d₆ may be used.[1] The residual proton signal in DMSO-d₆ appears at δ 2.50 ppm, which is well-separated from the expected aromatic signals of the analyte.[1]

Table 1: Predicted ¹H NMR Data for 2,5-Dibromo-3-iodopyridine in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.30 - 8.50 | Doublet (d) | ~2.5 |

| H-4 | 8.00 - 8.20 | Doublet (d) | ~2.5 |

Note: These are predicted values based on substituent effects in related halopyridines. Actual values may vary slightly.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expected Spectrum: The molecule has five distinct carbon atoms in the pyridine ring, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the electronegativity and heavy-atom effects of the substituents.

-

Carbons Bearing Halogens (C-2, C-3, C-5): The "heavy atom effect" of iodine and bromine causes the signals for the directly attached carbons (C-3, C-2, and C-5) to be shifted significantly upfield compared to a non-substituted pyridine. The C-3 carbon, bearing the iodine, is expected to be the most upfield due to iodine's strong shielding effect.

-

Protonated Carbons (C-4, C-6): These carbons will appear further downfield, with C-6 typically being the most deshielded due to its proximity to the nitrogen atom.

-

Quaternary Carbons: C-2, C-3, and C-5 are quaternary and will typically show lower intensity signals compared to the protonated carbons (C-4, C-6) in a standard ¹³C experiment due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

Table 2: Predicted ¹³C NMR Data for 2,5-Dibromo-3-iodopyridine in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-6 | 150 - 155 | Adjacent to Nitrogen; downfield shift. |

| C-4 | 140 - 145 | Protonated carbon. |

| C-2 | 130 - 135 | Attached to Bromine. |

| C-5 | 120 - 125 | Attached to Bromine. |

| C-3 | 90 - 95 | Attached to Iodine; strong upfield shift. |

Note: Chemical shift prediction for halogenated heterocycles can be complex. These values are estimates based on established substituent effects.[2]

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 2,5-Dibromo-3-iodopyridine in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Internal Standard: The solvent typically contains a small amount of tetramethylsilane (TMS, δ 0.00 ppm) as an internal reference standard. If not present, a small amount can be added.

-

Instrument Setup: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Perform a standard one-pulse experiment.

-

Set a spectral width of approximately 12-15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Perform a proton-decoupled experiment (e.g., zgpg30).

-

Set a spectral width of approximately 220-240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, as ¹³C is an insensitive nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at δ 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule. While the "fingerprint region" (<1500 cm⁻¹) is complex, specific functional groups have characteristic absorption frequencies. For 2,5-Dibromo-3-iodopyridine, key diagnostic peaks include those from the pyridine ring and the carbon-halogen bonds.

Expected Spectrum:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected as weak to medium bands above 3000 cm⁻¹.[3]

-

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.[4] The substitution pattern will influence the exact position and intensity of these bands.

-

C-Br and C-I Stretching: The carbon-halogen stretching vibrations are found at lower wavenumbers. C-Br stretches typically appear in the 600-500 cm⁻¹ range, while the heavier C-I bond vibrates at an even lower frequency, often below 500 cm⁻¹.[5] These are often weak and can be difficult to assign definitively without comparative analysis.

Table 3: Predicted IR Absorption Frequencies for 2,5-Dibromo-3-iodopyridine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Weak-Medium |

| Pyridine Ring (C=C, C=N) Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-H In-plane Bend | 1000 - 1200 | Medium |

| C-H Out-of-plane Bend | 750 - 900 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Weak |

| C-I Stretch | < 500 | Weak |

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The goal is to create a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Isotopic Signature

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and, crucially for halogenated molecules, a distinct isotopic pattern that serves as a powerful confirmation tool.

Expected Spectrum: The molecular formula is C₅H₂Br₂IN. The key feature will be the molecular ion (M⁺) peak cluster.

-

Molecular Weight: The monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, and ¹²⁷I. The molecular weight is 362.79 g/mol .[6]

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. Iodine is monoisotopic (¹²⁷I). The presence of two bromine atoms will result in a characteristic triplet pattern for the molecular ion peak.

Fragmentation: Under electron ionization (EI), the molecular ion may fragment. Likely fragmentation pathways include the loss of a halogen atom (I or Br), leading to significant peaks at M-127 and M-79/81.

Table 4: Predicted High-Resolution MS Data for 2,5-Dibromo-3-iodopyridine

| Ion | m/z (Calculated) | Relative Intensity (%) |

| [C₅H₂⁷⁹Br₂¹²⁷IN]⁺ (M) | 360.7584 | ~50 |

| [C₅H₂⁷⁹Br⁸¹Br¹²⁷IN]⁺ (M+2) | 362.7564 | ~100 |

| [C₅H₂⁸¹Br₂¹²⁷IN]⁺ (M+4) | 364.7543 | ~50 |

| [C₅H₂Br₂N]⁺ (Loss of I) | 233.8633 | Variable |

| [C₅H₂BrIN]⁺ (Loss of Br) | 281.8479 | Variable |

Experimental Protocol for MS Data Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV. This high energy ensures fragmentation and produces a characteristic fingerprint.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 50 to 500.

-

Detection: The ions are detected, and their mass-to-charge ratio (m/z) and relative abundance are plotted to generate the mass spectrum.

Integrated Analysis and Visualization

No single technique provides a complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.

-

MS confirms the elemental composition (C₅H₂Br₂IN) and the presence of two bromine atoms.

-

IR confirms the presence of an aromatic pyridine ring and C-H bonds.

-

¹H and ¹³C NMR confirm the specific connectivity, showing two aromatic protons in a meta-relationship and five distinct carbon environments consistent with the 2,5-dibromo-3-iodo substitution pattern.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the integrated analytical process for structural elucidation.

Caption: Integrated workflow for the structural analysis of 2,5-Dibromo-3-iodopyridine.

References

-

LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: While not directly cited, this paper is a foundational reference for the solvent data mentioned, often compiled in charts by suppliers like CIL).

- Katritzky, A. R., Akhmedov, N. G., Güven, A., & Scriven, E. F. V. (2006). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Molecular Structure, 787(1-3), 131-147.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

- Szafran, M., Dega-Szafran, Z., & TuchoŁka, E. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 623-627.

- Mohan, S., & Murugan, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics, 9(2), 287-292.

Sources

- 1. labs.chem.byu.edu [labs.chem.byu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. halochem.com [halochem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Regioselective Landscape of 2,5-Dibromo-3-iodopyridine: A Technical Guide for Advanced Synthesis

For Immediate Release

A Senior Application Scientist's In-Depth Guide to the Synthesis and Reactivity of 2,5-Dibromo-3-iodopyridine for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of pharmaceutical and materials science, the precise functionalization of heterocyclic scaffolds is paramount. Among these, polyhalogenated pyridines serve as versatile building blocks, offering multiple points for diversification. 2,5-Dibromo-3-iodopyridine is a particularly valuable, yet under-documented, substrate. This technical guide provides a comprehensive overview of its synthesis and reactivity, with a focus on leveraging the inherent differences in carbon-halogen bond lability to achieve regioselective transformations. This document is intended to empower researchers to confidently incorporate this versatile building block into their synthetic strategies.

The Strategic Importance of 2,5-Dibromo-3-iodopyridine

The pyridine core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of three distinct halogen atoms on the 2,5-Dibromo-3-iodopyridine ring system allows for a stepwise and controlled introduction of different substituents. This capability is crucial in generating libraries of complex molecules for structure-activity relationship (SAR) studies. The predictable hierarchy of halogen reactivity (I > Br) under various cross-coupling conditions makes this molecule an ideal substrate for sequential functionalization.

Proposed Synthesis of 2,5-Dibromo-3-iodopyridine

While a direct, optimized synthesis for 2,5-dibromo-3-iodopyridine is not extensively reported, a plausible and efficient route can be extrapolated from the synthesis of analogous compounds, such as 2-amino-5-bromo-3-iodopyridine and 2,5-dibromopyridine.[1][2][3] The proposed synthetic pathway commences with the commercially available 2-aminopyridine.

Caption: Proposed synthetic route to 2,5-Dibromo-3-iodopyridine.

Step-by-Step Synthetic Protocol:

-

Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in acetone, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature to yield 2-amino-5-bromopyridine.[1]

-

Iodination of 2-Amino-5-bromopyridine: The resulting 2-amino-5-bromopyridine is then subjected to iodination. A common method involves the use of iodine in the presence of sulfuric acid and potassium iodide to introduce the iodine atom at the C3 position, yielding 2-amino-5-bromo-3-iodopyridine.[1]

-

Sandmeyer Reaction: The final step involves the conversion of the amino group to a bromo substituent via a Sandmeyer-type reaction. Treatment of 2-amino-5-bromo-3-iodopyridine with hydrobromic acid and sodium nitrite, in the presence of a copper(II) bromide catalyst, is expected to yield the target molecule, 2,5-dibromo-3-iodopyridine.

The Core of Reactivity: Understanding Regioselectivity

The utility of 2,5-dibromo-3-iodopyridine lies in the differential reactivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This selectivity is primarily governed by the bond dissociation energies (BDEs) of the C-X bonds.[4][5][6]

General Reactivity Trend: C-I > C-Br > C-Cl[7]

The C-I bond is the weakest among the carbon-halogen bonds, making it the most susceptible to oxidative addition to a Pd(0) catalyst.[7] This principle allows for the selective functionalization of the C3 position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, PCy₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, Water |

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

-

To a degassed solution of 2,5-dibromo-3-iodopyridine (1.0 equiv) and the desired boronic acid (1.1 equiv) in a suitable solvent (e.g., dioxane/water), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 3-aryl-2,5-dibromopyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, a valuable motif in many functional molecules. Similar to the Suzuki coupling, the initial reaction will occur preferentially at the C-I bond. [8][9][10]

Caption: Generalized catalytic cycle for the Sonogashira coupling.

Table 2: Representative Conditions for Sonogashira Coupling

| Component | Example |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NEt (DIPEA) |

| Solvent | THF, DMF, Toluene |

Experimental Protocol: Selective Sonogashira Coupling at C3

-

To a solution of 2,5-dibromo-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 1-2 mol%), and a base (e.g., Et₃N, 2.0 equiv).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the 3-alkynyl-2,5-dibromopyridine.

Stille Coupling

The Stille coupling utilizes organostannane reagents for C-C bond formation. [11][12][13]The reaction is known for its tolerance of a wide range of functional groups. The C-I bond of 2,5-dibromo-3-iodopyridine will be the primary site of reaction.

Table 3: Representative Conditions for Stille Coupling

| Component | Example |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ |

| Solvent | Toluene, DMF, Dioxane |

Experimental Protocol: Selective Stille Coupling at C3

-

In a flame-dried flask under an inert atmosphere, dissolve 2,5-dibromo-3-iodopyridine (1.0 equiv), the organostannane reagent (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent (e.g., toluene).

-

Heat the reaction mixture to 80-110 °C and monitor for completion.

-

Upon completion, cool the reaction, and quench with an aqueous solution of KF to remove tin byproducts.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. [14][15][16][17][18]This reaction allows for the introduction of a wide variety of primary and secondary amines, as well as other nitrogen-containing functional groups.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Component | Example |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Experimental Protocol: Selective Buchwald-Hartwig Amination at C3

-

To a reaction vessel, add 2,5-dibromo-3-iodopyridine (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, 2-4 mol%).

-

Add an anhydrous, degassed solvent (e.g., toluene) and heat the mixture under an inert atmosphere at 80-110 °C.

-

After completion, cool the reaction, quench with water, and extract the product.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Orthogonal Reactivity: Lithiation

Halogen-metal exchange using organolithium reagents provides an alternative pathway for functionalization. This reaction is typically fast at low temperatures. The C-I bond is generally more susceptible to halogen-metal exchange than the C-Br bond.

Experimental Protocol: Selective Lithiation and Trapping at C3

-

Dissolve 2,5-dibromo-3-iodopyridine (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.05 equiv).

-

Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

-

Add a desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product.

-

Dry, concentrate, and purify the product.

Conclusion

2,5-Dibromo-3-iodopyridine is a highly versatile and strategically valuable building block for the synthesis of complex substituted pyridines. The predictable and hierarchical reactivity of its carbon-halogen bonds allows for a range of regioselective transformations, including Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as selective lithiation. By understanding the fundamental principles of bond dissociation energies and the nuances of palladium catalysis, researchers can effectively harness the synthetic potential of this powerful intermediate. This guide provides a solid foundation of knowledge and practical protocols to facilitate the successful application of 2,5-dibromo-3-iodopyridine in drug discovery and materials science.

References

-

Maseras, F. (2010). An experimental and theoretical study on the role of phosphine ligands in palladium-catalyzed Suzuki cross-coupling of competitive and selective C(sp3)–Br versus C(sp2)–Br bond activation. PubMed Central. [Link]

-

Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

-

Al-Zoubi, R. M. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

-

Anonymous. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. [Link]

-

Anonymous. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. [Link]

-

Anonymous. (2023). Stille Coupling. Chemistry LibreTexts. [Link]

-

Anonymous. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

-

Guiry, P. J., & McCormack, P. (2013). Lithiation of prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a tool for the synthesis of chiral polyhalogenated 4,4' - PubMed. PubMed. [Link]

-

Houk, K. N., & Merlic, C. A. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PubMed Central. [Link]

-

Anonymous. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]

-

Engle, K. M., & Yu, J.-Q. (2015). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

- Anonymous. (2015). Synthesis method of 2,5-dibromopyridine.

-

Anonymous. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

-

Anonymous. (2025). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ResearchGate. [Link]

-

Anonymous. (2025). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. [Link]

-

Anonymous. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]

-

Al-Masri, M. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Saikia, P., Sharma, G., Gogoi, S., & Boruah, R. C. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [Link]

-

Anonymous. (n.d.). Common Bond Energies (D) and Bond Lengths (r). Wired Chemist. [Link]

-

Anonymous. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing. [Link]

-

Aggarwal, V. K., & O'Brien, P. (2002). α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. PubMed. [Link]

-

Anonymous. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]

-

Khan, I., & Ali, S. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. University of Windsor. [Link]

-

Anonymous. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

- Anonymous. (2020). Synthesis method of 2, 5-dibromopyridine.

-

Luo, Y.-R. (2010). The bond dissociation energy (enthalpy) is also referred to as. crcpress.com. [Link]

-

Anonymous. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

-

Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. PubMed. [Link]

-

Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

-

Anonymous. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Supporting Information. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

-

Anonymous. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]

-

Myers, A. (n.d.). The Stille Reaction. Chem 115 Myers. [Link]

-

Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Sci-Hub. [Link]

-

Anonymous. (n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Link]

-

Anonymous. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

-

Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Anonymous. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]

-

Anonymous. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. ijssst.info [ijssst.info]

- 2. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 3. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Common Bond Energies (D [wiredchemist.com]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sci-Hub. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds / European Journal of Organic Chemistry, 2021 [sci-hub.box]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. m.youtube.com [m.youtube.com]

- 17. research.rug.nl [research.rug.nl]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Strategic Utility of 2,5-Dibromo-3-iodopyridine: An In-depth Technical Guide for Synthetic Chemists

Abstract

In the landscape of modern organic synthesis, the strategic incorporation of halogenated heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2,5-Dibromo-3-iodopyridine stands out as a trifunctionalized scaffold offering a hierarchical platform for sequential, site-selective functionalization. This technical guide provides an in-depth exploration of the synthesis, properties, and reactivity of 2,5-Dibromo-3-iodopyridine. We will delve into the principles of its regioselective cross-coupling reactions, supported by field-proven insights and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to harness the full synthetic potential of this versatile building block in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction: The Power of Halogenated Pyridines in Synthesis

Halogenated pyridines are indispensable tools in the synthetic chemist's arsenal. The pyridine motif is a ubiquitous feature in a vast array of biologically active compounds and functional materials.[1] The introduction of halogen atoms onto the pyridine ring serves two primary purposes: it modulates the electronic properties of the ring and, more importantly, it provides reactive handles for the formation of new carbon-carbon and carbon-heteroatom bonds through a variety of cross-coupling reactions.

The strategic value of a polyhalogenated pyridine is determined by the differential reactivity of its carbon-halogen bonds. The well-established trend in palladium-catalyzed cross-coupling reactions is that the rate of oxidative addition follows the order of C-I > C-Br > C-Cl.[2][3] This inherent reactivity difference allows for the sequential and site-selective modification of a polyhalogenated scaffold, making it a powerful building block for the synthesis of highly substituted pyridines.

2,5-Dibromo-3-iodopyridine is a prime example of such a versatile building block. It possesses three distinct reactive sites, with the C-I bond at the 3-position being the most labile, followed by the C-Br bonds at the 2- and 5-positions. This hierarchy of reactivity enables a synthetic strategy where the iodo group is selectively functionalized first, leaving the two bromo groups available for subsequent transformations. This guide will illuminate the practical applications of this principle.

Synthesis of 2,5-Dibromo-3-iodopyridine: A Plausible Route

Step 1: Synthesis of 2,5-Dibromopyridine

The initial step involves the synthesis of the precursor, 2,5-dibromopyridine. A common and effective method is the Sandmeyer-type reaction starting from 2-aminopyridine.[4]

Experimental Protocol:

-

Acetylation of 2-aminopyridine: 2-aminopyridine is first protected by acetylation with acetic anhydride. This is a standard procedure to moderate the reactivity of the amino group and direct the subsequent halogenation.[4]

-

Bromination: The resulting 2-acetamidopyridine is then brominated. The acetamido group directs the bromination to the 5-position. Subsequent hydrolysis of the acetamido group yields 2-amino-5-bromopyridine.[4]

-

Diazotization and Bromination (Sandmeyer Reaction): The 2-amino-5-bromopyridine is then subjected to a Sandmeyer reaction. The amino group is converted to a diazonium salt using sodium nitrite in the presence of hydrobromic acid. This diazonium salt is then displaced by bromide, typically using a copper(I) bromide catalyst, to yield 2,5-dibromopyridine.[4]

Step 2: Iodination of 2,5-Dibromopyridine

The final step is the introduction of the iodine atom at the 3-position of 2,5-dibromopyridine. This can be achieved through an electrophilic iodination reaction.

Experimental Protocol:

-

Directed Ortho-metalation: 2,5-dibromopyridine can be subjected to directed ortho-metalation. The pyridine nitrogen directs a strong base, such as lithium diisopropylamide (LDA), to deprotonate the 3-position.

-

Iodination: The resulting lithiated species is then quenched with an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to afford 2,5-Dibromo-3-iodopyridine.[5]

Physicochemical Properties and Spectroscopic Data

Specific experimental data for 2,5-Dibromo-3-iodopyridine is scarce. However, we can predict its properties based on its structure and data from analogous compounds.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C₅H₂Br₂IN | - |

| Molecular Weight | 362.79 g/mol | - |

| Appearance | White to off-white or pale yellow solid | Analogy with other halogenated pyridines.[6] |

| Melting Point | Expected to be in the range of 80-120 °C | Analogy with 2,5-dibromopyridine (92-95 °C) and other bromo-iodopyridines.[7] |

| Solubility | Soluble in common organic solvents (e.g., THF, dioxane, DMF, DMSO); insoluble in water. | General solubility of halogenated aromatic compounds.[8] |

| ¹H NMR (CDCl₃) | Two doublets in the aromatic region (δ 7.5-8.5 ppm). | The two protons at the 4- and 6-positions will be a doublet of doublets due to coupling with each other. |

| ¹³C NMR (CDCl₃) | Five distinct signals in the aromatic region. | The carbon atoms bearing the halogens will be shifted downfield. |

The Core Directive: Harnessing Regioselective Reactivity

The synthetic utility of 2,5-Dibromo-3-iodopyridine hinges on the predictable and sequential functionalization of its three halogen atoms. The key to unlocking its potential lies in understanding the principles of regioselective cross-coupling reactions.

The Hierarchy of Reactivity: I > Br

In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond.[2][3] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition of the palladium(0) catalyst, the rate-determining step in many cross-coupling cycles. This differential reactivity allows for the selective functionalization of the 3-position while leaving the two bromine atoms untouched.

Differentiating the Bromine Atoms: The Influence of the Pyridine Nitrogen

Once the iodo group has been functionalized, the two bromine atoms at the 2- and 5-positions can be addressed. The reactivity of these two C-Br bonds is not identical. In many cross-coupling reactions of dihalopyridines, the halogen at the position alpha to the nitrogen (the 2-position) is more reactive than the halogen at the beta position (the 5-position).[9] This is attributed to the electronic influence of the nitrogen atom, which can coordinate to the palladium catalyst and facilitate oxidative addition at the adjacent C-Br bond.

This creates a three-tiered reactivity profile for 2,5-Dibromo-3-iodopyridine:

-

Position 3 (Iodine): Most reactive, ideal for initial functionalization.

-

Position 2 (Bromine): Moderately reactive, can be targeted after the iodine has reacted.

-

Position 5 (Bromine): Least reactive, suitable for a final functionalization step.

This stepwise reactivity is a powerful tool for building molecular complexity in a controlled and predictable manner.

Diagram of Reactivity Hierarchy:

Caption: Hierarchical reactivity of the C-X bonds in 2,5-Dibromo-3-iodopyridine.

Applications in Cross-Coupling Reactions: A Practical Guide

The following sections provide an overview of key cross-coupling reactions where 2,5-Dibromo-3-iodopyridine can be employed as a versatile building block. The provided protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, and it is highly tolerant of a wide range of functional groups.[10]

Workflow for Sequential Suzuki-Miyaura Coupling:

Caption: Stepwise functionalization via sequential Suzuki-Miyaura couplings.

Representative Experimental Protocol (Selective Coupling at the C-I Bond):

-

Reaction Setup: To a flame-dried Schlenk flask, add 2,5-Dibromo-3-iodopyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Representative Experimental Protocol (Selective Coupling at the C-I Bond):

-

Reaction Setup: In a Schlenk flask, dissolve 2,5-Dibromo-3-iodopyridine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent, such as THF or DMF.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) salt, such as CuI (1-3 mol%). A base, typically a liquid amine like triethylamine (TEA) or diisopropylamine (DIPA), is used as both the base and a co-solvent.

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove the amine hydrohalide salt. The filtrate is concentrated, and the residue is purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[11][12]

Representative Experimental Protocol (Selective Coupling at the C-I Bond):

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 equiv.).

-

Reagent Addition: Add 2,5-Dibromo-3-iodopyridine (1.0 equiv.) and the desired amine (1.2 equiv.) to the tube.

-

Solvent and Reaction Execution: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction's progress.

-

Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The ability to introduce three different substituents onto a pyridine ring in a controlled manner makes 2,5-Dibromo-3-iodopyridine a highly valuable building block in several areas of chemical research.

-

Pharmaceuticals: The pyridine scaffold is a key component in numerous approved drugs. The ability to rapidly generate libraries of highly substituted pyridines is of great interest in drug discovery for exploring structure-activity relationships (SAR). For example, the related 2-amino-5-bromo-3-iodopyridine is an important intermediate in the synthesis of tyrosine kinase inhibitors for cancer therapy.[13]

-

Agrochemicals: Many herbicides and pesticides contain substituted pyridine rings. The use of 2,5-Dibromo-3-iodopyridine allows for the systematic variation of substituents to optimize biological activity and selectivity.

-

Materials Science: Polysubstituted pyridines can serve as ligands for metal complexes with interesting catalytic or photophysical properties. They are also used in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials where the electronic properties of the molecule are crucial.

Conclusion: A Strategic Tool for Modern Synthesis

2,5-Dibromo-3-iodopyridine is a powerful and versatile building block that offers a strategic advantage in the synthesis of complex, polysubstituted pyridines. Its hierarchical reactivity, based on the differential lability of its C-I and C-Br bonds, allows for a controlled and sequential introduction of various functional groups. By understanding the principles of regioselective cross-coupling, synthetic chemists can leverage this molecule to streamline synthetic routes, accelerate the discovery of new bioactive compounds, and develop novel functional materials. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, aiming to empower researchers to fully exploit the synthetic potential of this valuable chemical tool.

References

- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P

- CN102898359A - Synthesis of 3, 5-dibromo-4-iodopyridine - Google P

-

Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. (URL: [Link])

-

Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks - ACS Publications. (URL: [Link])

-

Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. (URL: [Link])

-

2-Bromo-3-iodopyridine | C5H3BrIN | CID 11358068 - PubChem. (URL: [Link])

-

Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (URL: [Link])

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (URL: [Link])

-

(PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - ResearchGate. (URL: [Link])

-

Synthesis of polysubstituted pyridines | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC - NIH. (URL: [Link])

-

1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate. (URL: [Link])

-

Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (URL: [Link])

-

Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. (URL: [Link])

-

Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

-

5-Bromo-2-iodopyridine (CAS No.: 223463-13-6) - Manus Aktteva Biopharma LLP. (URL: [Link])

-

2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China - Pipzine Chemicals. (URL: [Link])

-

Cross-Coupling Reactions of Polyhalogenated Heterocycles - ResearchGate. (URL: [Link])

-

Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - ResearchGate. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

-

Pharmaceutical intermediates - LookChem. (URL: [Link])

- CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google P

-

Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

12.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

N-oxidation of Pyridine Derivatives - Supporting Information. (URL: [Link])

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P

-

Regioselective synthesis of 4-functionalized pyridines - OUCI. (URL: [Link])

-

Regiodivergent Cross-Dehydrogenative Coupling of Pyridines and Benzoxazoles: Discovery of Organic Halides as Regio-Switching Oxidants - PubMed. (URL: [Link])

Sources

- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]

- 5. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]

- 6. 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

- 7. 2,5-Dibromopyridine 98 624-28-2 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijssst.info [ijssst.info]

The Strategic Functionalization of 2,5-Dibromo-3-iodopyridine: A Gateway to Novel Polysubstituted Pyridine Scaffolds for Drug Discovery

Introduction: The Pyridine Nucleus and the Quest for Chemical Diversity

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and playing a pivotal role in the development of new therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. However, the synthesis of polysubstituted pyridines with precise control over the substitution pattern remains a significant challenge. This guide provides an in-depth exploration of the synthesis of polysubstituted pyridines using 2,5-dibromo-3-iodopyridine as a versatile and highly valuable starting material. We will delve into the principles of regioselective cross-coupling reactions and provide detailed protocols for the sequential functionalization of this trihalogenated pyridine, thereby offering a robust platform for the generation of diverse chemical libraries for drug discovery and development.

The Workhorse Molecule: 2,5-Dibromo-3-iodopyridine

2,5-Dibromo-3-iodopyridine is a particularly attractive starting material due to the differential reactivity of its three halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl.[3] This inherent difference in reactivity allows for a stepwise and regioselective functionalization of the pyridine ring, making it possible to introduce three different substituents at the 2, 3, and 5 positions in a controlled manner.

Strategic Approach to Polysubstitution: A Three-Act Play

The synthesis of a trisubstituted pyridine from 2,5-dibromo-3-iodopyridine can be envisioned as a three-step sequence of palladium-catalyzed cross-coupling reactions. The general strategy involves the sequential reaction of the most reactive C-I bond, followed by the more reactive of the two C-Br bonds (typically the one at the 5-position), and finally, the remaining C-Br bond at the 2-position. This stepwise approach allows for the introduction of a diverse array of functional groups, including aryl, heteroaryl, alkynyl, and amino moieties.

Caption: Sequential functionalization of 2,5-dibromo-3-iodopyridine.

Act I: Taming the Most Reactive Position - Functionalization of the C-I Bond

The carbon-iodine bond at the 3-position is the most reactive site in 2,5-dibromo-3-iodopyridine, making it the ideal starting point for our synthetic sequence. Both Sonogashira and Suzuki-Miyaura couplings are excellent choices for the initial functionalization.

Protocol 1: Regioselective Sonogashira Coupling at the C3 Position

The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl groups.[4]

Rationale: By carefully controlling the reaction conditions, particularly the temperature and catalyst loading, the Sonogashira coupling can be performed with high selectivity at the C-I bond, leaving the two C-Br bonds intact for subsequent transformations. The use of a copper(I) co-catalyst is typical for this reaction.

Experimental Protocol:

-

Materials:

-

2,5-Dibromo-3-iodopyridine (1.0 equiv)

-

Terminal alkyne (1.1 equiv)

-

Pd(PPh₃)₂Cl₂ (0.02 equiv)

-

CuI (0.04 equiv)

-

Triethylamine (TEA) (3.0 equiv)

-

Anhydrous, degassed THF

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2,5-dibromo-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous, degassed THF, followed by triethylamine.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or GC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 3-alkynyl-2,5-dibromopyridine.

-

Data Summary Table 1: Representative Yields for Sonogashira Coupling

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 2,5-Dibromo-3-(phenylethynyl)pyridine | 85-95 |

| 1-Hexyne | 2,5-Dibromo-3-(hex-1-yn-1-yl)pyridine | 80-90 |

| (Trimethylsilyl)acetylene | 2,5-Dibromo-3-((trimethylsilyl)ethynyl)pyridine | 90-98 |

Act II: Addressing the More Accessible Bromide - Functionalization at the C5 Position

With the 3-position functionalized, we now turn our attention to the two bromide atoms. The C5-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C2-Br bond due to steric hindrance at the C2 position, which is flanked by the nitrogen atom and the newly introduced substituent at C3.[5]

Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C5 Position

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an aryl or vinyl halide.[6]

Rationale: By employing a suitable palladium catalyst and base, we can selectively couple an aryl or heteroaryl boronic acid at the C5 position of our 3-substituted-2,5-dibromopyridine intermediate.

Experimental Protocol:

-

Materials:

-

3-Substituted-2,5-dibromopyridine (from Step 1) (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Na₂CO₃ (2.0 equiv)

-

1,4-Dioxane/H₂O (4:1 mixture), degassed

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the 3-substituted-2,5-dibromopyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the flask with the inert gas.

-

Add the degassed 1,4-dioxane/H₂O solvent mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the 3,5-disubstituted-2-bromopyridine.

-

Data Summary Table 2: Representative Yields for Suzuki Coupling at C5

| Aryl Boronic Acid | Product | Yield (%) |

| Phenylboronic acid | 2-Bromo-5-phenyl-3-(substituted)pyridine | 75-85 |

| 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)-3-(substituted)pyridine | 70-80 |

| Thiophene-2-boronic acid | 2-Bromo-5-(thiophen-2-yl)-3-(substituted)pyridine | 65-75 |

Act III: The Final Flourish - Functionalization of the C2 Position

The final step in our sequence involves the functionalization of the remaining C2-Br bond. The Buchwald-Hartwig amination is an excellent choice for this transformation, allowing for the introduction of a wide range of primary and secondary amines.[7]

Protocol 3: Buchwald-Hartwig Amination at the C2 Position

This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide and an amine.[8]

Rationale: The C2-Br bond, being the least reactive of the three halogens, requires a robust catalytic system. The use of sterically hindered phosphine ligands, such as XPhos or SPhos, is often crucial for achieving high yields in the amination of hindered 2-bromopyridines.

Experimental Protocol:

-

Materials:

-

3,5-Disubstituted-2-bromopyridine (from Step 2) (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

XPhos (0.04 equiv)

-

NaOtBu (1.4 equiv)

-

Anhydrous, degassed toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the 3,5-disubstituted-2-bromopyridine and the amine.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired 2,3,5-trisubstituted pyridine.

-

Sources

- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemoselective Synthesis of Polysubstituted Pyridines from Heteroaryl Fluorosulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for Selective Cross-Coupling

Welcome to the technical support center for selective cross-coupling. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection. Here, we move beyond generic advice to provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you encounter at the bench.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent and critical issues encountered during cross-coupling reactions. Each entry details the problem, explains the underlying chemical principles, and provides a systematic approach to resolution.

Question 1: Low or No Product Yield

"I've set up my Suzuki-Miyaura coupling between an electron-deficient aryl chloride and an alkyl boronic acid, but I'm getting very low yield (<10%). My catalyst is Pd(PPh₃)₄. What's going wrong?"

Root Cause Analysis: The primary issue likely lies in a mismatch between the catalyst's capabilities and the reaction's demands. The oxidative addition of palladium(0) to an electron-deficient aryl chloride is challenging and often the rate-limiting step. The triphenylphosphine (PPh₃) ligand in Pd(PPh₃)₄ is not electron-rich enough to facilitate this difficult oxidative addition effectively. Furthermore, β-hydride elimination from the alkyl boronic acid partner can be a significant competing pathway, leading to unwanted byproducts.

Troubleshooting Protocol:

-

Switch to an Electron-Rich, Sterically Hindered Ligand: The key is to accelerate the oxidative addition step. Modern biarylphosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed for this purpose. They create a more electron-rich and reactive palladium center.

-

First Choice: Try a second-generation Buchwald ligand like SPhos or XPhos. These ligands are known to promote the coupling of challenging substrates like aryl chlorides.

-

Alternative: For highly unreactive substrates, consider a more specialized ligand like RuPhos or BrettPhos, which offer even greater steric bulk and electron-donating ability.

-

-

Use a Pre-formed Catalyst (Precatalyst): Instead of generating the active Pd(0) species in situ from a Pd(II) source or the air-sensitive Pd(PPh₃)₄, use a modern, air-stable precatalyst. G3 or G4 Buchwald precatalysts, for example, ensure reliable formation of the active catalytic species under mild conditions.

-

Optimize the Base and Solvent: The choice of base is critical for the transmetalation step.

-

For alkylboronic acids, a weaker base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium or potassium tert-butoxide to minimize base-promoted side reactions.

-

The solvent must be anhydrous. Water can hydrolyze the boronic acid and deactivate the catalyst. Toluene, dioxane, or 2-MeTHF are common choices. Ensure they are freshly distilled or from a sure-seal bottle.

-

Workflow for Catalyst Re-optimization: Below is a logical workflow for addressing the low-yield issue.

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Question 2: Poor Chemoselectivity

"I am performing a Sonogashira coupling on a substrate containing both an aryl iodide and an aryl triflate. The reaction is unselective, giving a mixture of products coupled at both sites. How can I selectively couple only at the aryl iodide?"

Root Cause Analysis: The selectivity issue arises from the similar reactivity of the C-I and C-OTf bonds under standard Sonogashira conditions. While C-I bonds are generally more reactive towards palladium-catalyzed oxidative addition than C-OTf bonds, a highly active catalyst can overcome this energy difference, leading to non-selective activation. The key to achieving selectivity is to tune the catalyst system to be reactive enough for the C-I bond but largely inert towards the C-OTf bond.

Troubleshooting Protocol:

-

Reduce Catalyst Reactivity (Ligand Choice): Avoid highly electron-rich and sterically demanding ligands that create a "super-reactive" palladium center.

-

Primary Strategy: Use a less electron-donating phosphine ligand. PPh₃ is often a good starting point for achieving this type of chemoselectivity. If using a palladium(II) source like PdCl₂(PPh₃)₂, the PPh₃ ligand provides moderate activity.

-

Ligand-Free Conditions: In some cases, a "ligand-free" protocol (which often generates palladium nanoparticles as the active catalyst) can offer high selectivity for the more reactive C-I bond. However, these conditions can sometimes be less robust.

-

-

Control the Temperature: Reaction kinetics are highly temperature-dependent. Oxidative addition to the C-OTf bond will have a higher activation energy than addition to the C-I bond.

-

Action: Run the reaction at the lowest temperature that still allows for efficient coupling at the C-I bond. Start at room temperature and only gently heat if necessary. Avoid high temperatures (e.g., >80 °C) which will promote the less favorable C-OTf activation.

-

-

Copper Co-catalyst Consideration: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). Copper-free Sonogashira protocols often require more active palladium catalysts, which can decrease chemoselectivity.

-

Action: Ensure you are using a copper(I) salt. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. This classic pathway often operates under milder conditions, preserving the C-OTf group.

-

Comparative Table for Selective Sonogashira Coupling:

| Parameter | High Selectivity Protocol (C-I) | Low Selectivity Protocol | Rationale for Selectivity |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(dba)₂ / XPhos | PPh₃ is less electron-donating, reducing reactivity towards C-OTf. |

| Ligand | PPh₃ | XPhos or SPhos | Highly electron-rich ligands activate the less reactive C-OTf bond. |

| Co-catalyst | CuI (1-5 mol%) | Often "Copper-Free" | The classic Cu-assisted pathway is milder. |

| Temperature | Room Temp to 40 °C | 80 - 110 °C | Lower temperature favors the reaction with the lower activation energy (C-I). |

| Base | Et₃N or DIPEA | K₂CO₃ or Cs₂CO₃ | Amine bases are standard for the classic Sonogashira mechanism. |

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of catalyst selection and reaction setup.

Q1: What is a "precatalyst," and why should I use one? A precatalyst is an air-stable, well-defined, and easily handled complex that is readily converted into the active, low-coordinate Pd(0) species under the reaction conditions. Older methods often relied on reducing Pd(II) salts like Pd(OAc)₂ or using air-sensitive Pd(0) sources like Pd(PPh₃)₄.

-

Trustworthiness & Reproducibility: Precatalysts, such as the Buchwald palladacycle precatalysts (e.g., XPhos Pd G3), provide a 1:1 ratio of palladium to ligand, ensuring the formation of a single, well-defined active species. This dramatically improves reaction reproducibility compared to mixing a palladium source and ligand separately, where off-cycle species can form.

-

Ease of Use: They are typically crystalline, weighable solids that are stable in air, simplifying reaction setup and eliminating the need for a glovebox for catalyst handling.

Q2: How do I choose between a phosphine ligand and an N-heterocyclic carbene (NHC) ligand? The choice depends on the specific transformation and substrate electronics.

-

Phosphine Ligands (e.g., Buchwald, Fu ligands): These are incredibly versatile and have been extensively developed. They offer fine-tunable steric and electronic properties. Sterically hindered biarylphosphine ligands are the gold standard for many challenging couplings, including those involving aryl chlorides or sterically demanding substrates. They are particularly effective in Suzuki, Buchwald-Hartwig, and Heck reactions.

-

N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes): NHCs are very strong σ-donors, often more so than phosphines, which can make the palladium center highly reactive. They are excellent for forming robust, thermally stable catalysts. They often excel in couplings involving electron-rich aryl chlorides and can sometimes prevent catalyst decomposition at high temperatures where phosphine ligands might degrade.

Decision Logic Diagram:

Caption: Decision tree for selecting between phosphine and NHC ligands.

Q3: My reaction is complete, but the product is contaminated with palladium. What is the best way to remove it? Palladium removal is a critical step, especially in pharmaceutical development. Several methods are available, and the choice depends on the nature of your product and the scale of the reaction.

-